

TAMRA hydrazide (6-isomer) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TAMRA hydrazide (6-isomer)

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A Technical Guide to TAMRA Hydrazide (6-isomer)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key technical specifications, applications, and experimental considerations for 6-TAMRA (Tetramethylrhodamine) hydrazide. This fluorescent dye is a critical tool for the covalent labeling of carbonyl groups in various biomolecules.

Core Properties and Specifications

6-TAMRA hydrazide is a carbonyl-reactive derivative of the bright, orange-fluorescent TAMRA dye. The hydrazide functional group enables the specific labeling of aldehydes and ketones, which can be naturally present or introduced into biomolecules such as glycoproteins, polysaccharides, and certain metabolites. This specific reactivity makes it an invaluable reagent for a variety of applications in molecular biology and diagnostics.[1][2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of **TAMRA** hydrazide (6-isomer).



Property	Value
Molecular Weight	480.94 g/mol [1][3]
Exact Mass	480.1564 g/mol [4]
Molecular Formula	C25H25CIN4O4[4][5]
Excitation Maximum (\(\lambda\ext{ex}\)	541 nm[5]
Emission Maximum (λem)	567 nm[5]
Molar Extinction Coefficient	84,000 M ⁻¹ cm ⁻¹ [5]
Fluorescence Quantum Yield	0.1[5]
Purity	≥95%[3][5]
Solubility	Good in DMF, DMSO, and alcohols[1][5]

Applications in Research and Development

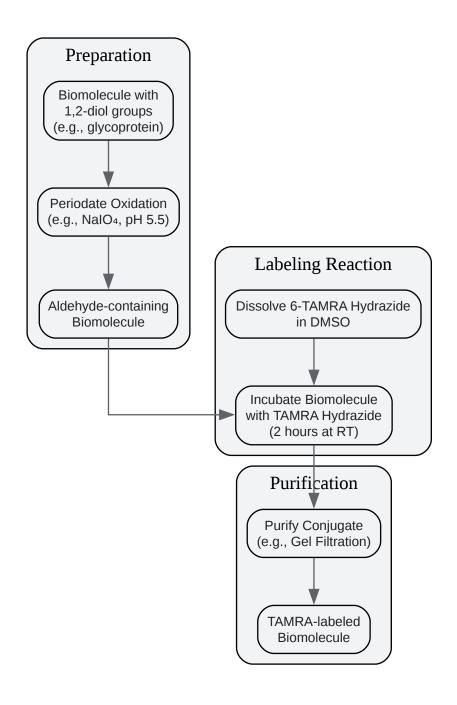
The primary application of 6-TAMRA hydrazide is the fluorescent labeling of molecules containing aldehyde or ketone groups. This has broad utility in several research areas:

- Glycoprotein and Polysaccharide Analysis: Sugars within glycoproteins can be oxidized with sodium periodate to generate aldehyde groups, which can then be specifically labeled with 6-TAMRA hydrazide. This is particularly useful for studying glycosylation patterns, as the modification site is often distant from the protein's active sites.[6]
- Fluorescence Microscopy: Labeled biomolecules can be visualized in cells and tissues to study their localization, trafficking, and interactions.[7][8]
- Flow Cytometry: Cells can be labeled with 6-TAMRA hydrazide for analysis and sorting based on the presence of specific carbohydrate markers.[7]
- Drug Discovery: The dye can be used to label drug candidates or their targets to study drug delivery and binding kinetics.[8]

Experimental Workflow and Protocols



A generalized workflow for labeling biomolecules with 6-TAMRA hydrazide involves the generation of a carbonyl group (if not already present), the labeling reaction, and subsequent purification of the conjugate.



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General workflow for labeling glycoproteins with 6-TAMRA hydrazide.

Detailed Experimental Protocol: Labeling of Glycoproteins

Foundational & Exploratory





This protocol provides a general method for labeling glycoproteins that contain vicinal diol groups.

- 1. Generation of Aldehyde Groups (Periodate Oxidation):
- Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be used immediately.[6]
- Prepare the glycoprotein solution at a concentration of approximately 5 mg/mL in the same sodium acetate buffer.[6]
- Mix equal volumes of the periodate solution and the protein solution.[6]
- Incubate the reaction for 5 minutes at room temperature.[6]
- Immediately purify the oxidized protein by desalting or dialysis against 0.1 M sodium acetate (pH 5.5) to remove excess periodate.[6]
- 2. Labeling with 6-TAMRA Hydrazide:
- Prepare a 50 mM stock solution of 6-TAMRA hydrazide in anhydrous DMSO.[6]
- Add the 6-TAMRA hydrazide solution to the oxidized protein solution. A typical molar ratio of dye to protein is in the range of 5-10:1, though this may need to be optimized.[9]
- Incubate the reaction for 2 hours at room temperature, protected from light.[6]
- 3. Purification of the Labeled Conjugate:
- Remove the unreacted, free dye from the labeled protein using a desalting column, spin column, or gel filtration.[6][9]
- The purified, labeled conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.[4][9]

Important Considerations:

- Buffer Selection: Avoid using buffers that contain primary amines, such as Tris, during the labeling reaction as they can compete with the hydrazide.[9]
- Storage: 6-TAMRA hydrazide should be stored desiccated and protected from light at -20°C for long-term stability.[1][4][5]



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- To cite this document: BenchChem. [TAMRA hydrazide (6-isomer) molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397454#tamra-hydrazide-6-isomer-molecular-weight-and-formula]

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